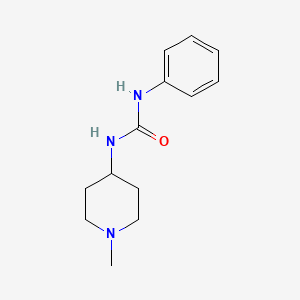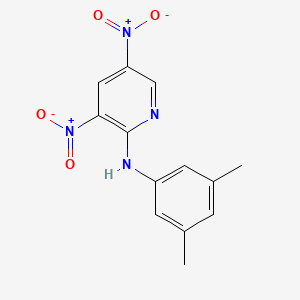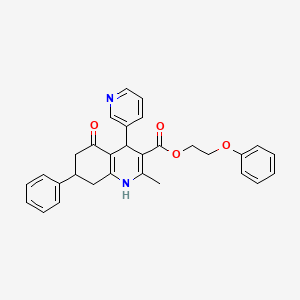
N-(1-methyl-4-piperidinyl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-(1-methyl-4-piperidinyl)-N'-phenylurea often involves multi-step chemical processes, including the use of piperidine derivatives as starting materials. For example, compounds have been synthesized from 4-piperidinobenzaldehye, indicating a methodology that could be applicable to the synthesis of N-(1-methyl-4-piperidinyl)-N'-phenylurea through related chemical reactions and intermediates (Thabet et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing piperidine and phenyl groups, is often characterized by X-ray crystallography. These studies reveal the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal structure, which is crucial for understanding the molecular conformation of N-(1-methyl-4-piperidinyl)-N'-phenylurea (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(1-methyl-4-piperidinyl)-N'-phenylurea derivatives are influenced by their functional groups. Studies have shown that substituting the benzamide group with a bulky moiety significantly increases activity, illustrating the compound's reactivity and potential for modification (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of compounds similar to N-(1-methyl-4-piperidinyl)-N'-phenylurea, such as solubility, melting point, and crystalline structure, are determined through analytical techniques. The crystalline and molecular structure analysis, for instance, provides insights into the compound's stability and solubility characteristics (Lu, 2011).
Chemical Properties Analysis
The chemical properties of N-(1-methyl-4-piperidinyl)-N'-phenylurea, including its reactivity with other chemicals and potential for various chemical transformations, are central to its applications in synthesis and material science. For example, the synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine demonstrates the compound's utility in producing intermediates for further chemical development (Liu et al., 2011).
作用机制
Target of Action
The compound N-(1-methyl-4-piperidinyl)-N’-phenylurea, also known as Vandetanib , is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in tumor angiogenesis and tumor cell proliferation .
Mode of Action
Vandetanib acts as an oral once-daily kinase inhibitor. It interacts with its targets by inhibiting the tyrosine kinases of VEGFR, EGFR, and RET . This inhibition disrupts the signaling pathways involved in tumor growth, progression, and angiogenesis .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET tyrosine kinases by Vandetanib affects multiple biochemical pathways. These include pathways involved in tumor angiogenesis and tumor cell proliferation . The downstream effects of this inhibition can lead to a decrease in tumor growth and progression .
Pharmacokinetics
The pharmacokinetics of Vandetanib involves its metabolism primarily by CYP3A4, and Vandetanib-N-oxide is primarily produced by flavin–containing monooxygenase enzymes FMO1 and FMO3 . These metabolic processes can impact the bioavailability of the compound .
Result of Action
The result of Vandetanib’s action is the inhibition of tumor angiogenesis and tumor cell proliferation . This can lead to a decrease in tumor growth and progression, making it a potential therapeutic agent for various types of tumors .
Action Environment
The action, efficacy, and stability of Vandetanib can be influenced by various environmental factors. These can include factors such as the presence of other drugs, the patient’s health status, and genetic factors . .
安全和危害
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)15-13(17)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJNPSFTIQYAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
